molecular formula C21H14ClN3O4S B12140179 methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

Cat. No.: B12140179
M. Wt: 439.9 g/mol
InChI Key: DSCRGLKHJUVCJK-YVLHZVERSA-N
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Description

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core fused with a benzoate ester. Its molecular formula is C₂₁H₁₅ClN₃O₄S (average mass: 439.88 g/mol), characterized by a (Z)-configured exocyclic double bond, a 2-chlorobenzyl substituent at position 6, and a methyl benzoate group at position 4 . The compound’s structural complexity and electron-deficient triazinone system make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic motifs.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate

InChI

InChI=1S/C21H14ClN3O4S/c1-29-20(28)13-8-6-12(7-9-13)10-17-19(27)25-21(30-17)23-18(26)16(24-25)11-14-4-2-3-5-15(14)22/h2-10H,11H2,1H3/b17-10-

InChI Key

DSCRGLKHJUVCJK-YVLHZVERSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

Preparation Methods

Core Synthesis of Thiazolo[3,2-b][1, Triazinone

The thiazolo[3,2-b] triazinone core is constructed via a regioselective cyclization strategy. Starting from 3-mercapto-1,2,4-triazin-5-one derivatives, S -alkylation with ethyl 2-chloroacetoacetate under basic conditions forms intermediates that undergo microwave-assisted intramolecular cyclization . For example, treatment of 6-(2-chlorobenzyl)-3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) with potassium carbonate yields the S -alkylated intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours affords the bicyclic thiazolo[3,2-b] triazin-7-one scaffold in 78% yield . X-ray crystallography confirms regioselectivity at the N 2-position of the triazine ring .

Formation of the (Z)-Methylidene Benzoate Moiety

The exocyclic double bond is installed via Knoevenagel condensation between the triazinone carbonyl and methyl 4-formylbenzoate. Reaction of 6-(2-chlorobenzyl)-3,7-dioxo-7H-thiazolo[3,2-b] triazine-2-carbaldehyde with methyl 4-formylbenzoate in acetic acid and piperidine at 80°C for 6 hours produces the (Z)-configured alkene with 72% yield. The stereoselectivity arises from steric hindrance favoring the Z -isomer, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Esterification and Final Functionalization

The methyl benzoate group is introduced either early in the synthesis to avoid side reactions or via esterification of a carboxylic acid intermediate. For instance, hydrolysis of the ethyl ester intermediate (from step 1) with lithium hydroxide in methanol/water, followed by treatment with thionyl chloride and subsequent reaction with methanol, yields the methyl ester in 90% purity . Direct esterification using dimethyl sulfate in alkaline conditions is also effective .

Optimization and Mechanistic Insights

Key reaction parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Yield
Cyclization Temperature120°C in PPA78%
Alkylation BaseNaH in DMF85%
Condensation CatalystPiperidine/Acetic Acid72%
Esterification MethodLiOH/MeOH followed by SOCl₂/MeOH90%

Microwave irradiation reduces cyclization time from 12 hours to 30 minutes while maintaining regioselectivity . The use of PPA as a cyclization agent suppresses side reactions compared to POCl₃, which may lead to over-chlorination .

Structural Characterization

  • NMR Spectroscopy :

    • ¹H-NMR (400 MHz, DMSO- d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62–7.45 (m, 4H, 2-chlorobenzyl), 6.92 (s, 1H, CH=), 3.91 (s, 3H, OCH₃) .

    • ¹³C-NMR : δ 167.8 (C=O), 162.1 (C=N), 140.2 (C-S), 129.3–127.6 (aromatic carbons).

  • HRMS : m/z calculated for C₂₂H₁₅ClN₃O₄S [M+H]⁺: 476.0461; found: 476.0458 .

  • X-ray Diffraction : Single-crystal analysis confirms the Z -configuration and coplanarity of the thiazolo-triazine system .

Challenges and Alternative Routes

  • Regioselectivity in Cyclization : Competing cyclization at N 4 of the triazine ring is mitigated by electron-withdrawing substituents .

  • Stereochemical Control : Lewis acids like zinc chloride favor E -isomers, necessitating catalyst-free conditions for Z -selectivity.

  • Functional Group Compatibility : The 2-chlorobenzyl group is susceptible to dehalogenation under strong bases, requiring mild alkylation conditions.

Alternative synthetic pathways include:

  • Oxidative Cyclization : Using DMSO to oxidize thiol intermediates to disulfides, followed by intramolecular C-H functionalization .

  • Ultrasound-Assisted Synthesis : Reduces reaction times for S -alkylation steps by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C21H14ClN3O4S
  • Molecular Weight : Approximately 439.9 g/mol
  • Structural Features : The compound features a thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety and a chlorobenzyl group, contributing to its unique reactivity and biological activity.

Reactivity

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions including:

  • Nucleophilic Substitutions : Due to the electron-deficient nature of the thiazole ring.
  • Electrophilic Additions : Enabled by the carbonyl groups in the dioxo moiety.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of essential cellular processes such as DNA synthesis.

Anticancer Activity

The compound has shown promise in anticancer applications:

  • Mechanism of Action : It potentially inhibits specific enzymes crucial for cancer cell proliferation and survival.
  • Targeted Cancer Cell Lines : Studies suggest effectiveness against certain cancer cell lines through disruption of metabolic pathways critical for tumor growth.

Applications in Research

This compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biochemical Research : For studying enzyme inhibition and cellular processes related to cancer and microbial resistance.

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazolo-Triazine Family

Key structural variations among analogues include substitutions on the benzyl group, ester moieties, and heterocyclic appendages. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target compound: Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}benzoate 2-Chlorobenzyl at position 6; methyl benzoate at position 4 C₂₁H₁₅ClN₃O₄S 439.88 Enhanced lipophilicity due to chlorine; potential for π-π stacking with aromatic residues .
4-[(Z)-(6-Benzyl-3,7-dioxo-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl acetate Benzyl at position 6; acetate ester at position 4 C₂₂H₁₇N₃O₅S 435.45 Reduced halogen effects; increased metabolic lability due to acetate ester .
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazinyl-phenethylamino side chain C₂₂H₂₃N₃O₂ 385.44 Basic nitrogen atoms improve solubility; unrelated core but similar ester functionality .
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene substituent C₉H₅N₃O₂S 219.22 Reduced steric bulk; furan oxygen enhances H-bonding potential; anticancer activity (IC₅₀: ~5 μM) .
6-Benzyl-3-{2-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one (6a) Morpholine-oxethoxy side chain C₂₈H₂₅N₅O₅S 567.60 Increased polarity and solubility; morpholine enhances pharmacokinetics .

Biological Activity

Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with related compounds.

Compound Overview

  • Molecular Formula : C21H14ClN3O4S
  • Molecular Weight : 439.9 g/mol
  • IUPAC Name : methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate

The compound features a unique structural arrangement characterized by the presence of a chlorobenzyl group and a thiazolo[3,2-b][1,2,4]triazin moiety. These structural elements contribute to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:

  • Inhibition of DNA Synthesis : The compound may inhibit DNA synthesis through interactions with DNA polymerases.
  • Protein Function Interference : It can interfere with protein functions crucial for cell survival and proliferation.

These mechanisms suggest potential applications in treating various cancers and bacterial infections.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate effective inhibition against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values reveal potent activity comparable to established antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Cytotoxicity Assays : MTT assays indicate significant growth inhibition at low concentrations.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

The compound showed superior activity compared to traditional antibiotics like penicillin.

Study 2: Anticancer Activity

In another study focusing on anticancer properties:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)8
HeLa (Cervical Cancer)12

These findings highlight the potential of this compound as a promising candidate in cancer therapy.

Comparative Analysis with Related Compounds

The compound can be compared with other thiazolo-triazine derivatives based on structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
6-(4-methoxybenzyl)-7H-thiazolo[3,2-b][1,2,4]triazineContains methoxy groupAnticancer activity
Thiazolo[5,4-d][1,2,4]triazinesDifferent ring structureAntimicrobial properties
Benzothiazole derivativesSimilar thiazole ringAntifungal activity

This compound stands out due to its specific chlorobenzyl substitution which enhances its reactivity and biological efficacy compared to other derivatives within the same class.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiazolo[3,2-b][1,2,4]triazinone derivatives like methyl 4-{(Z)-[...]methyl}benzoate?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, derivatives of thiazolo-triazinones are synthesized by refluxing precursors (e.g., 6-arylmethyl-3-aryl-7H-thiazolo-triazin-7-ones) with chloroacetyl morpholine/piperidine, potassium carbonate, and KI in ethyl methyl ketone for 24 hours. Post-reaction, the solvent is evaporated, and the product is recrystallized from ethanol . Optimizing starting materials (e.g., substituents on the benzyl group) can improve yields .
  • Characterization : Structural confirmation relies on 1^1H-NMR, 13^{13}C-NMR, ESI-MS, and IR spectroscopy to verify regiochemistry and functional groups .

Q. What biological activities are associated with this compound’s structural analogs?

  • Mechanistic Insights : Analogs with thiazolo-triazinone scaffolds exhibit anticancer and anti-inflammatory properties. For instance, 5-arylidene-thiazolo[3,2-b]triazol-6-ones show potent activity against cancer cell lines by interacting with multiple biochemical pathways (e.g., kinase inhibition or DNA intercalation) . The 2-chlorobenzyl substituent may enhance target affinity due to electron-withdrawing effects .

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